Lipophilicity: Intermediate logP Between 5-Methylbenzimidazole and 6-Aminobenzimidazole
5-Methyl-1H-benzo[d]imidazol-6-amine exhibits a consensus logP of 1.19 , which is intermediate between the more lipophilic 5-methylbenzimidazole (logP ~1.7–1.87) [1] and the more hydrophilic 6-aminobenzimidazole (logP ~0.65) [2]. This balanced lipophilicity may offer a favorable compromise between membrane permeability and aqueous solubility for early-stage drug discovery.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Consensus logP = 1.19 |
| Comparator Or Baseline | 5-Methylbenzimidazole: logP = 1.7–1.87; 6-Aminobenzimidazole: logP = 0.65 |
| Quantified Difference | ΔlogP ≈ 0.5–0.7 lower than 5-methyl analog; ΔlogP ≈ 0.5 higher than 6-amino analog |
| Conditions | In silico computed values (consensus of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Lipophilicity directly influences compound permeability, solubility, and off-target binding – a differentiated logP value guides selection for specific assay conditions.
- [1] BOC Sciences. 5-Methylbenzimidazole (CAS 614-97-1). Building Block Page. Accessed April 2026. View Source
- [2] Sielc. 5-Aminobenzimidazole (CAS 934-22-5). Product Page. Accessed April 2026. View Source
